Cas no 27969-53-5 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)-)

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)- structure
27969-53-5 structure
Product name:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)-
CAS No:27969-53-5
MF:C26H29N3O5S
MW:495.590565443039
CID:270709
PubChem ID:6438184

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)-
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl
    • 5-[(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)propan-2-ylidene]-1,3-bis(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(1-ethylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-methylethylidene)-1,3-bis(2-methoxyethyl)-
    • 5-(2-(1-Ethylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-methylethylidene)-1,3-bis(2-methoxyethyl)barbituric acid
    • 5-[(2E)-2-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
    • EINECS 248-751-5
    • DTXSID9067352
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)-
    • Barbituric acid, 5-[2-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)-
    • Y5946UTH9Z
    • 5-[2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-methylethylidene]-1,3-bis(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
    • 27969-53-5
    • Inchi: InChI=1S/C26H29N3O5S/c1-5-27-21(35-20-11-10-18-8-6-7-9-19(18)23(20)27)16-17(2)22-24(30)28(12-14-33-3)26(32)29(25(22)31)13-15-34-4/h6-11,16H,5,12-15H2,1-4H3/b21-16-
    • InChI Key: HLWYHLPFIFQUDD-PGMHBOJBSA-N
    • SMILES: COCCN1C(=O)N(CCOC)C(=O)/C(=C(\C=C2/SC3=CC=C4C=CC=CC4=C3N/2CC)/C)/C1=O

Computed Properties

  • Exact Mass: 495.18297
  • Monoisotopic Mass: 495.18279221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 871
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • PSA: 79.39

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited